molecular formula C9H12N4O B12905489 2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one CAS No. 133052-00-3

2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one

Cat. No.: B12905489
CAS No.: 133052-00-3
M. Wt: 192.22 g/mol
InChI Key: CMRGQRKSRIRJDE-UHFFFAOYSA-N
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Description

2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the imidazo-pyridazine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with butyl isocyanate in the presence of a base, followed by cyclization to form the imidazo-pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1H-imidazo[4,5-b]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[4,5-b]pyridine

Uniqueness

2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .

Properties

CAS No.

133052-00-3

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-butyl-3,6-dihydroimidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C9H12N4O/c1-2-3-4-7-11-6-5-10-13-9(14)8(6)12-7/h5H,2-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

CMRGQRKSRIRJDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C=NNC2=O

Origin of Product

United States

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